4-Hydroxyestr-4-ene-3,17-dione
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Overview
Description
4-Hydroxyestr-4-ene-3,17-dione is a synthetic steroidal compound with the molecular formula C18H24O3. It is a derivative of androst-4-ene-3,17-dione and is known for its role in various biochemical and pharmacological applications. This compound is of significant interest due to its potential therapeutic uses and its role as an intermediate in the synthesis of other steroidal drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyestr-4-ene-3,17-dione typically involves the hydroxylation of androst-4-ene-3,17-dione. One common method includes the use of microbial biotransformation, where specific strains of fungi such as Aspergillus and Fusarium are employed to introduce the hydroxyl group at the 4-position . This biotransformation process is carried out under controlled conditions, often involving the incubation of the substrate with the microbial culture for several days.
Industrial Production Methods
Industrial production of this compound may involve large-scale microbial fermentation processes. These processes utilize optimized strains of microorganisms that have been genetically engineered to enhance the yield and efficiency of the hydroxylation reaction. The fermentation is typically conducted in bioreactors under specific temperature, pH, and nutrient conditions to maximize the production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyestr-4-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-hydroxyandrost-4-ene-3,17-dione.
Reduction: Reduction reactions can convert it to other hydroxylated derivatives.
Substitution: The hydroxyl group at the 4-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of the parent compound. For example, the oxidation of this compound can yield 4-hydroxyandrost-4-ene-3,17-dione, while reduction can produce different hydroxylated steroids .
Scientific Research Applications
4-Hydroxyestr-4-ene-3,17-dione has several scientific research applications:
Biology: The compound is studied for its role in steroid metabolism and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 4-Hydroxyestr-4-ene-3,17-dione involves its interaction with specific enzymes and receptors in the body. It acts as an intermediate in the biosynthesis of other steroid hormones, such as testosterone and estrone. The compound can modulate the activity of enzymes involved in steroid metabolism, thereby influencing the levels of various steroid hormones . Additionally, it may exhibit weak androgenic and estrogenic activities, contributing to its pharmacological effects .
Comparison with Similar Compounds
4-Hydroxyestr-4-ene-3,17-dione can be compared with other similar compounds such as:
Androst-4-ene-3,17-dione: A precursor in the biosynthesis of testosterone and estrone.
4-Hydroxytestosterone: Another hydroxylated steroid with similar structural features.
Androstenediol: A related compound with hydroxyl groups at different positions.
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct biochemical properties and potential therapeutic applications .
Properties
Molecular Formula |
C18H24O3 |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-4-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C18H24O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h10-12,14,21H,2-9H2,1H3/t10-,11-,12-,14+,18+/m1/s1 |
InChI Key |
BCVWOEMXIUATAJ-ATYZGLLASA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C(C(=O)CC[C@H]34)O |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C(C(=O)CCC34)O |
Origin of Product |
United States |
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